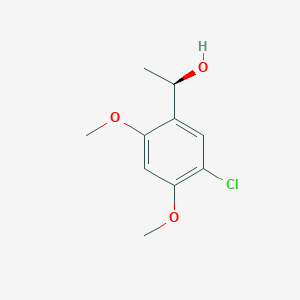
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound features a phenyl ring substituted with chlorine and two methoxy groups, along with an ethan-1-ol moiety. The stereochemistry at the chiral center is denoted by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to obtain the (1R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (1R) enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4.
Substitution: Nucleophiles like NH3 (ammonia) or RSH (thiols) in the presence of a base.
Major Products
Oxidation: (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanal or (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanoic acid.
Reduction: (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to a cascade of cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Signal Transduction: Affecting signal transduction pathways, which can alter cellular functions and responses.
Comparison with Similar Compounds
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: can be compared with other similar compounds, such as:
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethane: Lacks the hydroxyl group, making it less polar.
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanoic acid: Contains a carboxylic acid group instead of an alcohol, altering its reactivity and solubility.
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanal: Features an aldehyde group, making it more reactive towards nucleophiles.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClO3 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6,12H,1-3H3/t6-/m1/s1 |
InChI Key |
IMTBCHYABOCEOK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1OC)OC)Cl)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13188649.png)

![3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188658.png)
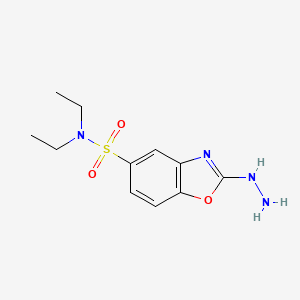

![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)


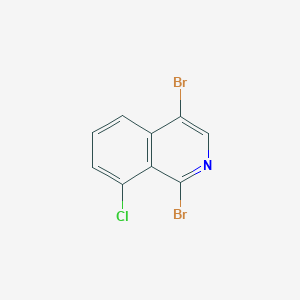
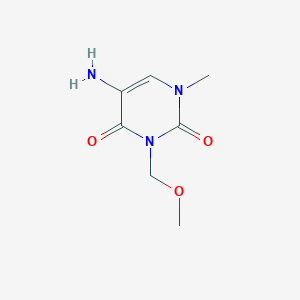
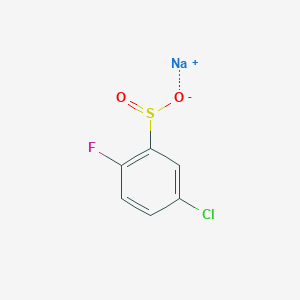
![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
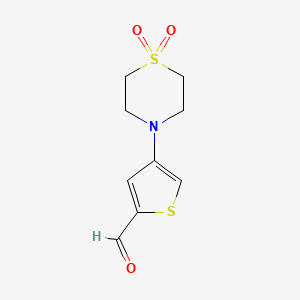
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
